ethyl (Z)-2-(2,4-dichloro-3-cyano-5-fluorobenzoyl)-3-(dimethylamino)prop-2-enoate
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Overview
Description
(Z)-ethyl 2-(2,4-dichloro-3-cyano-5-fluorobenzoyl)-3-(dimethylamino)acrylate is a synthetic organic compound known for its unique chemical structure and properties
Preparation Methods
The synthesis of (Z)-ethyl 2-(2,4-dichloro-3-cyano-5-fluorobenzoyl)-3-(dimethylamino)acrylate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzoyl intermediate, followed by the introduction of the cyano and fluoro groups. The final step involves the formation of the acrylate moiety through a condensation reaction with ethyl acrylate under controlled conditions. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity.
Chemical Reactions Analysis
(Z)-ethyl 2-(2,4-dichloro-3-cyano-5-fluorobenzoyl)-3-(dimethylamino)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The presence of halogen atoms makes the compound susceptible to nucleophilic substitution reactions, where halogens can be replaced by other nucleophiles.
Hydrolysis: The ester group in the compound can undergo hydrolysis in the presence of acidic or basic conditions, leading to the formation of carboxylic acid and alcohol.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(Z)-ethyl 2-(2,4-dichloro-3-cyano-5-fluorobenzoyl)-3-(dimethylamino)acrylate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (Z)-ethyl 2-(2,4-dichloro-3-cyano-5-fluorobenzoyl)-3-(dimethylamino)acrylate involves its interaction with specific molecular targets and pathways. The presence of multiple functional groups allows the compound to interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, the cyano group may interact with nucleophilic sites in enzymes, while the fluoro group can enhance the compound’s binding affinity to specific receptors.
Comparison with Similar Compounds
(Z)-ethyl 2-(2,4-dichloro-3-cyano-5-fluorobenzoyl)-3-(dimethylamino)acrylate can be compared with other similar compounds, such as:
Ethyl 2-(2,4-dichloro-3-cyano-5-fluorobenzoyl)-3-(dimethylamino)acrylate: Similar structure but different stereochemistry.
Methyl 2-(2,4-dichloro-3-cyano-5-fluorobenzoyl)-3-(dimethylamino)acrylate: Similar structure but different ester group.
(Z)-ethyl 2-(2,4-dichloro-3-cyano-5-fluorobenzoyl)-3-(dimethylamino)propanoate: Similar structure but different carbon chain length.
The uniqueness of (Z)-ethyl 2-(2,4-dichloro-3-cyano-5-fluorobenzoyl)-3-(dimethylamino)acrylate lies in its specific combination of functional groups and stereochemistry, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C15H13Cl2FN2O3 |
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Molecular Weight |
359.2 g/mol |
IUPAC Name |
ethyl (Z)-2-(2,4-dichloro-3-cyano-5-fluorobenzoyl)-3-(dimethylamino)prop-2-enoate |
InChI |
InChI=1S/C15H13Cl2FN2O3/c1-4-23-15(22)10(7-20(2)3)14(21)8-5-11(18)13(17)9(6-19)12(8)16/h5,7H,4H2,1-3H3/b10-7- |
InChI Key |
QJNXKDVLKYYMPR-YFHOEESVSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C\N(C)C)/C(=O)C1=CC(=C(C(=C1Cl)C#N)Cl)F |
Canonical SMILES |
CCOC(=O)C(=CN(C)C)C(=O)C1=CC(=C(C(=C1Cl)C#N)Cl)F |
Origin of Product |
United States |
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